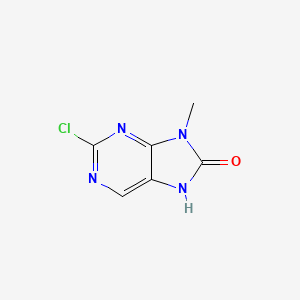
2-Chloro-9-methyl-7H-purin-8(9H)-one
Descripción general
Descripción
2-Chloro-9-methyl-7H-purin-8(9H)-one is a useful research compound. Its molecular formula is C6H5ClN4O and its molecular weight is 184.58 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
2-Chloro-9-methyl-7H-purin-8(9H)-one is a purine derivative that has attracted attention for its potential biological activities, particularly in medicinal chemistry and biochemistry. This compound serves as a crucial building block in the synthesis of various pharmaceuticals, especially those targeting viral infections and cancer. This article reviews the biological activity of this compound, focusing on its mechanisms of action, applications, and research findings.
The biological activity of this compound primarily involves its interaction with enzymes and receptors. The chlorine atom in the compound can engage in nucleophilic substitution reactions with amino acid residues in enzyme active sites, leading to inhibition or modulation of enzyme activity. Additionally, this compound can intercalate into nucleic acids, affecting their structure and function, which is critical for its role in anticancer activity.
Applications in Research
This compound has several notable applications:
- Medicinal Chemistry : It is utilized as a precursor for synthesizing antiviral and anticancer agents. Derivatives of this compound have demonstrated efficacy against various viral infections and several cancer cell lines.
- Biochemistry : The compound aids in studying enzyme mechanisms related to purine metabolism, providing insights into metabolic pathways.
- Chemical Biology : It serves as a probe for investigating interactions between purine derivatives and biological macromolecules such as proteins and nucleic acids.
Antiviral and Anticancer Properties
Research indicates that derivatives of this compound exhibit significant antiviral and anticancer activities. For instance, studies have shown that certain derivatives can inhibit the FLT3 kinase, which is implicated in acute myeloid leukemia (AML). These compounds demonstrated nanomolar potency in cellular assays, effectively suppressing downstream signaling pathways associated with cancer progression .
Enzyme Inhibition
The compound has also been evaluated for its inhibitory effects on acetylcholinesterase (AChE). A series of derivatives showed moderate inhibitory activities against AChE, highlighting potential implications for neurodegenerative diseases such as Alzheimer's .
Comparative Analysis with Similar Compounds
A comparison with similar purine derivatives reveals unique properties attributed to the presence of both chlorine and methyl groups in this compound. This structural configuration enhances its reactivity and specificity towards biological targets compared to other purines lacking these substituents.
| Compound | Unique Features | Biological Activity |
|---|---|---|
| This compound | Chlorine and methyl groups | Antiviral, anticancer |
| 9-Methyl-3H-purin-6(9H)-one | Lacks chlorine | Different reactivity |
| 2-Chloro-3H-purin-6(9H)-one | Lacks methyl group | Altered chemical properties |
| 2,6-Dichloro-9-methyl-3H-purin | Additional chlorine substituent | Varied biological activity |
Case Studies
- FLT3 Inhibition in AML : A study focused on the structure-activity relationship (SAR) of various purine derivatives revealed that modifications at positions 7 and 9 significantly enhanced selectivity towards FLT3 kinase inhibition. The most promising compound demonstrated effective inhibition in cellular models .
- Neuroprotective Potential : Another investigation highlighted the synthesis of novel derivatives based on this compound that exhibited promising AChE inhibition. These findings suggest potential therapeutic applications in treating Alzheimer's disease .
Propiedades
IUPAC Name |
2-chloro-9-methyl-7H-purin-8-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN4O/c1-11-4-3(9-6(11)12)2-8-5(7)10-4/h2H,1H3,(H,9,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZUVVSFIAPUPAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC(=NC=C2NC1=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















